molecular formula C19H25N3O4S B2639545 N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide CAS No. 1797320-67-2

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide

Cat. No.: B2639545
CAS No.: 1797320-67-2
M. Wt: 391.49
InChI Key: BEAPXXYGNKEDDN-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a trimethoxyphenyl group. Thiazole rings are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of these functional groups makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the thiazole or pyrrolidine rings .

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit the growth of bacteria and fungi by interfering with their metabolic processes or by binding to their DNA . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide is unique due to its combination of a thiazole ring, a pyrrolidine ring, and a trimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-24-15-6-4-13(17(25-2)18(15)26-3)5-7-16(23)21-14-8-10-22(12-14)19-20-9-11-27-19/h4,6,9,11,14H,5,7-8,10,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAPXXYGNKEDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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